REACTION_CXSMILES
|
N(C(OC(C)C)=O)=NC(OC(C)C)=O.[N:15]1[N:19]2[C:20]([CH:24]([OH:26])[CH3:25])=[CH:21][CH:22]=[N:23][C:18]2=[N:17][CH:16]=1.[Cl:27][C:28]1[CH:33]=[CH:32][C:31](O)=[CH:30][CH:29]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl-].[Mg+2].[Cl-]>C1(C)C=CC=CC=1>[Cl:27][C:28]1[CH:33]=[CH:32][C:31]([O:26][CH:24]([C:20]2[N:19]3[N:15]=[CH:16][N:17]=[C:18]3[N:23]=[CH:22][CH:21]=2)[CH3:25])=[CH:30][CH:29]=1 |f:4.5.6|
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Name
|
|
Quantity
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11 g
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Type
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reactant
|
Smiles
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N(=NC(=O)OC(C)C)C(=O)OC(C)C
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Name
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1-(1,2,4-triazolo[1,5-a]pyrimidin-7-yl)ethanol
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Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
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N1=CN=C2N1C(=CC=N2)C(C)O
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Name
|
|
Quantity
|
6.35 g
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Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)O
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Name
|
|
Quantity
|
12.95 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture then stirred at ambient temperature overnight
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the stirred mixture heated
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Type
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TEMPERATURE
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Details
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under reflux for 1.5 hours
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Duration
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1.5 h
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Type
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TEMPERATURE
|
Details
|
cooled to −5° C.
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
WASH
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Details
|
washing the filter pad with further toluene (2×50 ml)
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Type
|
WASH
|
Details
|
The combined filtrate was washed with water (2×200 ml), sodium hydroxide solution (1M, 2×50 ml)
|
Type
|
CUSTOM
|
Details
|
water (2×50 ml) and then the solvent evaporated
|
Type
|
ADDITION
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Details
|
Propan-2-ol (50 ml) was added to the residue
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Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in propan-2-ol (50 ml)
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand at 0-5° C. for 72 hours
|
Duration
|
72 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold propan-2-ol (2×20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OC(C)C2=CC=NC=3N2N=CN3)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |